molecular formula C25H37N3O2 B10786144 N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide

N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide

Cat. No.: B10786144
M. Wt: 411.6 g/mol
InChI Key: IGSSUIQLZJANKJ-UHFFFAOYSA-N
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Description

AT-403 is a synthetic organic compound known for its selective agonistic activity on the nociceptin/orphanin FQ peptide receptor (NOP receptor). This compound has garnered significant interest due to its potential therapeutic applications in pain management and other neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AT-403 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Cyclization: Formation of the core indolinone structure.

    Substitution: Introduction of the piperidine ring.

    Amidation: Addition of the N-methylacetamide group.

Industrial Production Methods: Industrial production of AT-403 typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents under controlled conditions.

    Purification: Use of chromatography and recrystallization to obtain pure AT-403.

Chemical Reactions Analysis

Types of Reactions: AT-403 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of AT-403 with modified functional groups, enhancing its pharmacological properties.

Scientific Research Applications

AT-403 has a wide range of applications in scientific research, including:

Mechanism of Action

AT-403 exerts its effects by selectively binding to the NOP receptor, a G-protein coupled receptor involved in modulating pain and stress responses. Upon binding, AT-403 activates the receptor, leading to downstream signaling events that result in analgesic and anxiolytic effects. The molecular targets include various intracellular proteins and enzymes that mediate these responses .

Comparison with Similar Compounds

    AT-202: Another NOP receptor agonist with similar pharmacological properties.

    AT-301: A compound with partial agonistic activity on the NOP receptor.

    AT-501: A NOP receptor antagonist used for comparative studies.

Uniqueness of AT-403: AT-403 stands out due to its high selectivity and potency as a NOP receptor agonist. Its unique chemical structure allows for more effective receptor binding and activation, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C25H37N3O2

Molecular Weight

411.6 g/mol

IUPAC Name

N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide

InChI

InChI=1S/C25H37N3O2/c1-17(2)18-8-10-19(11-9-18)27-14-12-20(13-15-27)28-23-7-5-4-6-21(23)22(25(28)30)16-24(29)26-3/h4-7,17-20,22H,8-16H2,1-3H3,(H,26,29)

InChI Key

IGSSUIQLZJANKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4C(C3=O)CC(=O)NC

Origin of Product

United States

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